N-Boc-3-dimethylamino-D-alanine
CAS No.: 110755-32-3
Cat. No.: VC20743072
Molecular Formula: C10H20N2O4
Molecular Weight: 232.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 110755-32-3 |
---|---|
Molecular Formula | C10H20N2O4 |
Molecular Weight | 232.28 g/mol |
IUPAC Name | (2R)-3-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)11-7(8(13)14)6-12(4)5/h7H,6H2,1-5H3,(H,11,15)(H,13,14)/t7-/m1/s1 |
Standard InChI Key | VCDQZVYJKDSORW-SSDOTTSWSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CN(C)C)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CN(C)C)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CN(C)C)C(=O)O |
Chemical Structure and Properties
N-Boc-3-dimethylamino-D-alanine is characterized by its molecular formula C10H20N2O4 and a molecular weight of 232.28 g/mol . The compound is registered with CAS number 110755-32-3 . Structurally, it features a D-alanine backbone with a dimethylamino group at the beta position and a tert-butoxycarbonyl (Boc) protecting group attached to the alpha-amino group.
The presence of the dimethylamino group is particularly significant as it enhances the lipophilicity of the compound, which can influence its pharmacokinetic properties when incorporated into peptides or other biologically active molecules. The Boc protecting group serves as a temporary protection for the alpha-amino function during chemical synthesis, allowing for selective reactions at other functional groups.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of N-Boc-3-dimethylamino-D-alanine
Property | Value |
---|---|
Molecular Formula | C10H20N2O4 |
Molecular Weight | 232.28 g/mol |
Appearance | Typically a white to off-white solid |
Solubility | Soluble in polar organic solvents (methanol, dichloromethane) |
CAS Number | 110755-32-3 |
Purity (Commercial) | Available at 97% purity |
Storage Conditions | Ambient temperature |
Applications in Research and Organic Synthesis
N-Boc-3-dimethylamino-D-alanine finds applications across various fields of chemical and pharmaceutical research, primarily owing to its unique structural features.
Peptide Synthesis
The compound serves as a valuable building block in peptide synthesis, where the Boc protecting group allows for selective reactions, enhancing the efficiency of peptide assembly. By incorporating this modified amino acid into peptide sequences, researchers can create peptides with altered properties, including enhanced lipophilicity, stability, or biological activity.
Pharmaceutical Research and Drug Development
In medicinal chemistry, compounds like N-Boc-3-dimethylamino-D-alanine are used to create analogs of biologically active compounds. The structural properties introduced by this modified amino acid can lead to improved potency and selectivity in drug candidates . The D-configuration may contribute to proteolytic stability, while the dimethylamino group can enhance membrane permeability and alter the compound's pharmacokinetic profile.
Applications in Neuroscience
Related compounds such as Boc-N-methyl-D-alanine have been utilized in studies related to neurotransmitter systems, where structural similarities to natural amino acids can help in understanding receptor interactions and signaling pathways . N-Boc-3-dimethylamino-D-alanine might serve similar purposes, particularly in research focusing on amino acid-derived neurotransmitters.
Chemical Reactivity and Transformations
N-Boc-3-dimethylamino-D-alanine can participate in various chemical reactions, providing pathways to diverse molecules of interest.
Deprotection Reactions
The Boc protecting group can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid. This deprotection step is crucial in peptide synthesis, allowing for further elaboration of the amino terminus through coupling with additional amino acids.
Coupling Reactions
The carboxylic acid function of N-Boc-3-dimethylamino-D-alanine can participate in amide bond formation reactions, particularly in peptide synthesis. These coupling reactions typically employ activating agents such as carbodiimides to facilitate the reaction.
Table 2: Common Reagents Used in Reactions Involving N-Boc-3-dimethylamino-D-alanine
Reaction Type | Common Reagents | Typical Conditions |
---|---|---|
Deprotection | Trifluoroacetic acid (TFA) | Room temperature, dichloromethane as solvent |
Peptide Coupling | EDC/HOBt, HATU, PyBOP | Room temperature, DMF or DCM, basic conditions |
Ester Formation | Alcohols, thionyl chloride | Reflux conditions |
Amide Formation | Amines, coupling reagents | Room temperature, basic conditions |
Comparison with Related Compounds
N-Boc-3-dimethylamino-D-alanine belongs to a family of modified amino acids used in peptide synthesis and pharmaceutical research. Comparing its properties with related compounds provides context for understanding its specific applications and advantages.
Comparison with Boc-N-methyl-D-alanine
Boc-N-methyl-D-alanine differs from N-Boc-3-dimethylamino-D-alanine in that the N-methylation occurs at the alpha-amino group rather than having a dimethylamino group at the beta position. This structural difference significantly affects the reactivity and applications of these compounds. Boc-N-methyl-D-alanine is primarily used in creating N-methylated peptides, which often exhibit enhanced metabolic stability and membrane permeability compared to their non-methylated counterparts .
Comparison with N-Boc-3-(Boc-amino)-D-alanine
N-Boc-3-(Boc-amino)-D-alanine features a Boc-protected amino group at the beta position, in contrast to the dimethylamino group in N-Boc-3-dimethylamino-D-alanine. This difference influences the compound's lipophilicity, reactivity, and potential applications in peptide synthesis and pharmaceutical research.
Table 3: Comparison of N-Boc-3-dimethylamino-D-alanine with Related Compounds
Compound | Key Structural Feature | Primary Applications | Distinguishing Properties |
---|---|---|---|
N-Boc-3-dimethylamino-D-alanine | Dimethylamino group at beta position | Peptide synthesis, drug development | Enhanced lipophilicity |
Boc-N-methyl-D-alanine | N-methylation at alpha position | Creation of N-methylated peptides | Improved metabolic stability of resulting peptides |
N-Boc-3-(Boc-amino)-D-alanine | Boc-protected amino at beta position | Peptide synthesis, modified proteins | Different reactivity profile |
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